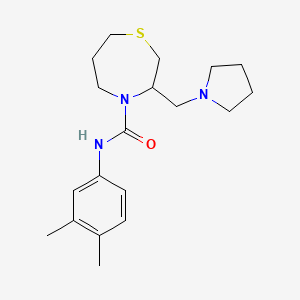

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-15-6-7-17(12-16(15)2)20-19(23)22-10-5-11-24-14-18(22)13-21-8-3-4-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPSADLSXDPLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine, pyrrolidine, and thiazepane derivatives. The synthetic route may involve:

Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where pyrrolidine is introduced to the thiazepane ring.

Attachment of the Dimethylphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, altering cellular signaling pathways.

Ion Channels: The compound could modulate ion channel activity, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethylphenyl)-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

- N-(3,4-dimethylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to the specific combination of its functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(3,4-Dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : C15H19N3OS

- Molecular Weight : 299.40 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3OS |

| Molecular Weight | 299.40 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 62.5 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways, which may contribute to its effects on mood and cognition.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes related to inflammatory pathways, indicating potential anti-inflammatory properties.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression.

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory activity. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism whereby the compound may modulate immune responses.

Study 1: Antidepressant Activity

A recent study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of various thiazepane derivatives, including our compound of interest. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages over a two-week period.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of thiazepane derivatives. The study found that this compound inhibited the NF-kB signaling pathway in LPS-stimulated macrophages. This inhibition led to decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including (1) coupling of the thiazepane backbone with pyrrolidine derivatives via nucleophilic substitution, and (2) carboxamide formation using activated carbonyl intermediates (e.g., carbodiimide coupling agents). To optimize yields, reaction conditions (temperature, solvent polarity, and catalyst selection) must be systematically tested using design-of-experiments (DoE) frameworks. For example, fractional factorial designs can identify critical variables (e.g., molar ratios, reaction time) while minimizing experimental runs . Purification via column chromatography or recrystallization is essential to isolate high-purity products .

Q. How can the structural and functional group characteristics of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, and 2D-COSY) to confirm the thiazepane ring conformation and substituent positions.

- FT-IR to identify carboxamide C=O stretches (~1650 cm⁻¹) and pyrrolidine N-H bending modes.

- HPLC-MS for purity assessment and molecular ion verification.

Thermal stability can be evaluated via differential scanning calorimetry (DSC) to inform storage conditions .

Q. What experimental strategies are recommended for studying the compound’s reactivity in heterocyclic systems?

- Methodological Answer : Reactivity studies should focus on (1) ring-opening reactions under acidic/basic conditions and (2) electrophilic substitution at the pyrrolidine nitrogen. Kinetic assays (e.g., UV-Vis monitoring of intermediate formation) paired with computational simulations (DFT for transition-state analysis) can elucidate reaction mechanisms. Parallel small-scale reactions under varying pH and temperature conditions are critical for mapping reactivity trends .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Combine in silico tools such as:

- Molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs).

- ADMET prediction (SwissADME) for bioavailability, blood-brain barrier permeability, and metabolic stability.

- Quantum mechanical calculations (Gaussian) to assess electronic properties influencing reactivity.

Experimental validation via in vitro assays (e.g., microsomal stability tests) is required to resolve discrepancies between computational predictions and empirical data .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line specificity, solvent effects). To resolve these:

- Standardize protocols using guidelines like OECD TG 455 for in vitro assays.

- Perform dose-response curves across multiple replicates to establish EC₅₀/IC₅₀ consistency.

- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Meta-analysis of published data using statistical tools (e.g., R-based metafor package) can identify systematic biases .

Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : For scale-up:

- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate formation.

- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations to prevent enantiomeric drift.

Membrane separation technologies (e.g., nanofiltration) can improve purification efficiency at larger scales .

Q. How can heterogeneous catalytic systems be integrated into the synthesis of this compound to improve sustainability?

- Methodological Answer : Replace homogeneous catalysts (e.g., Pd/C) with recyclable alternatives:

- Metal-organic frameworks (MOFs) functionalized with acidic/basic sites for selective catalysis.

- Enzyme-mediated catalysis (e.g., lipases for acyl transfer reactions).

Life-cycle assessment (LCA) tools should quantify environmental impact reductions (e.g., E-factor, atom economy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.